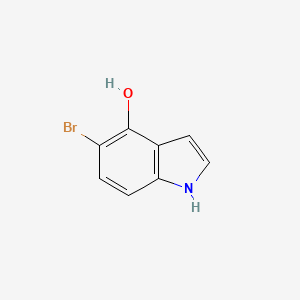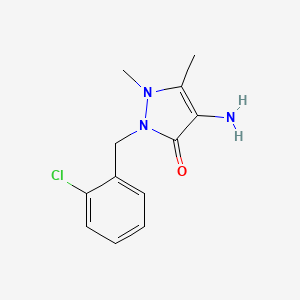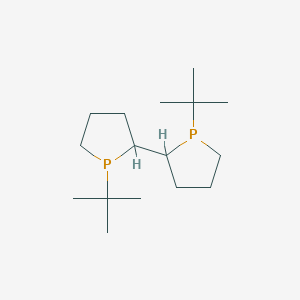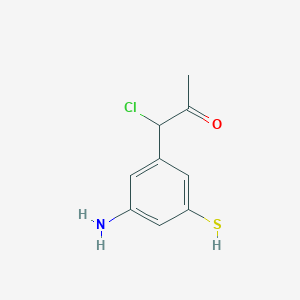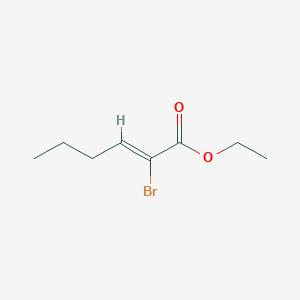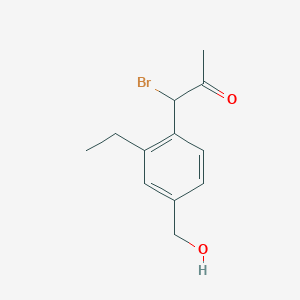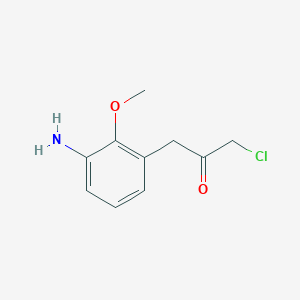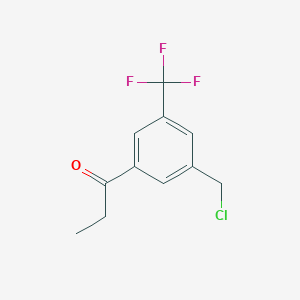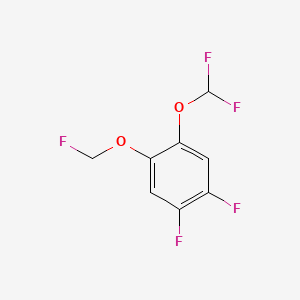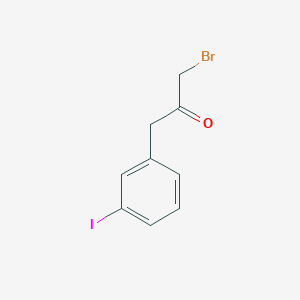
1-Bromo-3-(3-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Applications De Recherche Scientifique
1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(2-iodophenyl)propan-2-one
- 1-Bromo-3-(4-iodophenyl)propan-2-one
- 1-Chloro-3-(3-iodophenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-iodophenyl)propan-2-one is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring and the propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H8BrIO |
|---|---|
Poids moléculaire |
338.97 g/mol |
Nom IUPAC |
1-bromo-3-(3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |
Clé InChI |
DAFHDNHPWYEOCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


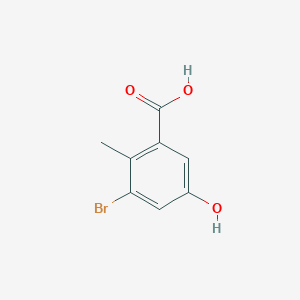

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
